1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a furan ring, a hydroxyethyl moiety, and an ethoxyphenyl group, all linked through a urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include alcohols or amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea stands out due to its unique combination of structural features. Similar compounds include:
- 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea
- 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)urea
These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Biological Activity
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a complex organic compound notable for its unique structural features, which include a cyclopropyl ring, a furan moiety, and a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities that may target specific pathways relevant to various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3, with a molecular weight of approximately 304.36 g/mol. The presence of the cyclopropyl and furan rings suggests unique interactions with biological targets, potentially enhancing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C17H20N2O3 |
Molecular Weight | 304.36 g/mol |
Functional Groups | Urea, Hydroxyethyl, Furan, Cyclopropyl |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the cyclopropyl-furan intermediate : The reaction of cyclopropyl bromide with furan in the presence of a base.
- Hydroxyethylation : Reacting the intermediate with ethylene oxide introduces the hydroxyethyl group.
- Urea Formation : The final step involves reacting the hydroxyethyl intermediate with 4-ethoxyphenyl isocyanate to produce the desired urea compound.
Antimicrobial Activity
Studies indicate that derivatives of compounds containing furan and urea moieties often exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The minimum inhibitory concentrations (MICs) for these pathogens can vary significantly based on structural modifications .
Antitumor Activity
Compounds similar to this compound have been evaluated for antitumor activity. For example, related urea derivatives demonstrated broad-spectrum antitumor effects with varying degrees of potency against different cancer cell lines, indicating that structural features significantly influence biological efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The urea moiety may interact with enzyme active sites, leading to inhibition of key metabolic pathways.
- Receptor Modulation : The unique structure allows for potential binding to specific receptors, altering signaling pathways critical in disease progression.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various derivatives, it was found that modifications to the furan ring significantly enhanced antimicrobial activity against Salmonella typhi and Escherichia coli, suggesting that the introduction of specific substituents can optimize efficacy .
- Antitumor Studies : A derivative similar to this compound was tested against multiple cancer cell lines, yielding GI50 values indicating strong cytotoxic effects at low concentrations (e.g., 1.7 μM against non-small lung cancer). This highlights the potential for developing targeted therapies based on structural analogs .
Properties
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-23-15-9-7-14(8-10-15)20-17(21)19-12-18(22,13-5-6-13)16-4-3-11-24-16/h3-4,7-11,13,22H,2,5-6,12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYUTXRCFCDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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